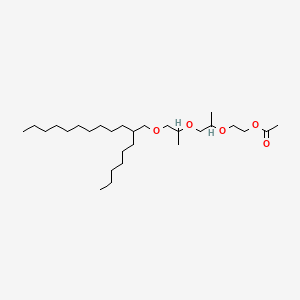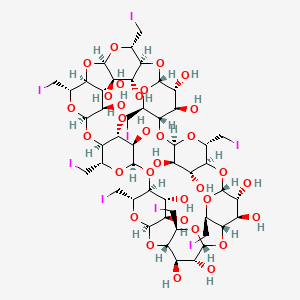
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE” is a complex compound that is related to N6-Methyladenosine (m6A), a prevalent modification in mRNA and DNA . It’s an agent that cultivates the establishment of phosphodiester bonds in solid-phase synthesis of DNA and RNA fragments .
Synthesis Analysis
The synthesis of N6-Methyladenosine (m6A) is a dynamic and reversible process . It’s one of the most abundant epitranscriptomic modifications on eukaryotic mRNA . Evidence has highlighted that m6A is altered in response to inflammation-related factors and it is closely associated with various inflammation-related diseases .Molecular Structure Analysis
The molecular structure of N6-Methyladenosine (m6A) is complex and involves a variety of interactions. The crystal structure of METTL4, a methyltransferase that mediates N6-adenosine methylation, reveals a preformed L-shaped, positively-charged cavity surrounded by four loops for substrate binding . The structure also shows a catalytic center composed of conserved residues for specific Am nucleotide recognition and N6-methylation activity .Chemical Reactions Analysis
N6-Methyladenosine (m6A) is a type of chemical modification of RNA that occurs at the sixth N atom of adenine . It is one of the most critical internal RNA modifications and has been identified in mammals, insects, plants, yeast, and viruses . It plays a crucial role in the mRNA metabolism, including mRNA degradation, splicing, export, stability, and translation .Physical And Chemical Properties Analysis
The physical and chemical properties of N6-Methyladenosine (m6A) are complex and varied. It is a dynamic and reversible modification . The RNA sequence samples are expressed by a novel mode of pseudo dinucleotide composition (PseDNC) whose components were derived from a physical-chemical matrix via a series of auto-covariance and cross covariance transformations .Wirkmechanismus
Zukünftige Richtungen
The future directions of research into N6-Methyladenosine (m6A) are promising. It has been suggested that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . Significant advancement of m6A methylation-associated regulators as potential therapeutic targets is also discussed .
Eigenschaften
CAS-Nummer |
170023-66-2 |
|---|---|
Molekularformel |
C32H39N7O5 |
Molekulargewicht |
601.708 |
IUPAC-Name |
[6-[(dibutylamino)methylideneamino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C32H39N7O5/c1-3-5-17-37(18-6-4-2)21-34-29-28-30(38(22-33-28)27-19-25(41)26(20-40)43-27)36-31(35-29)44-32(42)39(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,21-22,25-27,40-41H,3-6,17-20H2,1-2H3/t25-,26+,27+/m0/s1 |
InChI-Schlüssel |
YSVOVDUBBRAXPT-OYUWMTPXSA-N |
SMILES |
CCCCN(CCCC)C=NC1=C2C(=NC(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C=N2)C5CC(C(O5)CO)O |
Synonyme |
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(Aminomethyl)-2-nitrophenyl]ethanone;hydrochloride](/img/structure/B574839.png)






